17-(2-aminoacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;hydrochloride
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Overview
Description
21-Amino-11,17-dihydroxy-(11b)-pregna-1,4-diene-3,20-dione hydrochloride is a synthetic steroid compound. It is structurally related to corticosteroids and is used in various pharmaceutical applications. This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in the treatment of various inflammatory and autoimmune conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 21-Amino-11,17-dihydroxy-(11b)-pregna-1,4-diene-3,20-dione hydrochloride involves multiple steps, starting from readily available steroid precursors. The key steps typically include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Amination: Introduction of an amino group at the 21st position.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt for improved stability and solubility.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Processing: Sequential addition of reagents and intermediates in a controlled environment.
Purification: Use of techniques such as crystallization, filtration, and chromatography to isolate the desired product.
Quality Control: Rigorous testing to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
21-Amino-11,17-dihydroxy-(11b)-pregna-1,4-diene-3,20-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may regenerate hydroxyl groups.
Scientific Research Applications
21-Amino-11,17-dihydroxy-(11b)-pregna-1,4-diene-3,20-dione hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of 21-Amino-11,17-dihydroxy-(11b)-pregna-1,4-diene-3,20-dione hydrochloride involves binding to glucocorticoid receptors in target cells. This binding leads to the modulation of gene expression, resulting in anti-inflammatory and immunosuppressive effects. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
- 21-Amino-17-hydroxyprogesterone hydrochloride
- 11-Hydroxy-2’-Methyl-5’H-Pregna-1,4-Dieno[17,16-D]Oxazole-3,20-Dione
Uniqueness
21-Amino-11,17-dihydroxy-(11b)-pregna-1,4-diene-3,20-dione hydrochloride is unique due to its specific structural modifications, which confer enhanced anti-inflammatory and immunosuppressive properties compared to other similar compounds. Its ability to selectively modulate glucocorticoid receptors makes it a valuable therapeutic agent in the treatment of various inflammatory and autoimmune conditions.
Properties
IUPAC Name |
17-(2-aminoacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO4.ClH/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;/h5,7,9,14-16,18,24,26H,3-4,6,8,10-11,22H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRUZTQQOFYZBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)CN)O)CCC4=CC(=O)C=CC34C)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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